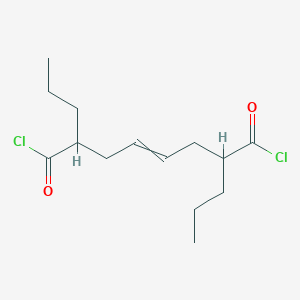![molecular formula C10H26N2O3Si B14457330 N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine CAS No. 69465-77-6](/img/structure/B14457330.png)
N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine is a chemical compound known for its unique structural properties and versatile applications. This compound features a silyl group, which is a silicon-containing functional group, making it particularly useful in various chemical and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine typically involves the reaction of 3-(dimethoxy[(propan-2-yl)oxy]silyl)propylamine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. Large-scale synthesis often employs continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts can enhance the reaction rate and selectivity, making the process more economically viable.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silyl amines.
Substitution: The silyl group can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, ensuring the stability of the silyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of silyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Industry: The compound is used in the production of advanced materials, coatings, and adhesives due to its unique properties.
Mecanismo De Acción
The mechanism of action of N1-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine involves its ability to interact with various molecular targets through its silyl group. This interaction can lead to the formation of stable bonds with other molecules, enhancing the compound’s functionality. The specific pathways involved depend on the application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-(Trimethoxysilyl)propyl)ethylenediamine
- 3-(Trimethoxysilyl)propyl methacrylate
- 2-Propanone, 1,1-dimethoxy-
Uniqueness
N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine stands out due to its unique combination of a silyl group and an ethane-1,2-diamine backbone. This structure provides enhanced reactivity and versatility compared to other similar compounds, making it particularly valuable in various scientific and industrial applications.
Propiedades
Número CAS |
69465-77-6 |
|---|---|
Fórmula molecular |
C10H26N2O3Si |
Peso molecular |
250.41 g/mol |
Nombre IUPAC |
N'-[3-[dimethoxy(propan-2-yloxy)silyl]propyl]ethane-1,2-diamine |
InChI |
InChI=1S/C10H26N2O3Si/c1-10(2)15-16(13-3,14-4)9-5-7-12-8-6-11/h10,12H,5-9,11H2,1-4H3 |
Clave InChI |
SLGPRBSGZHORRU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O[Si](CCCNCCN)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Iodotricyclo[3.1.1.03,6]heptane](/img/structure/B14457247.png)
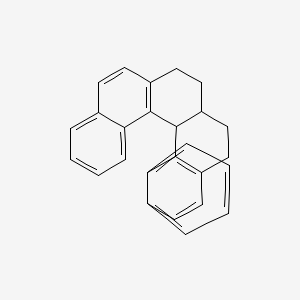
![Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]-](/img/structure/B14457261.png)
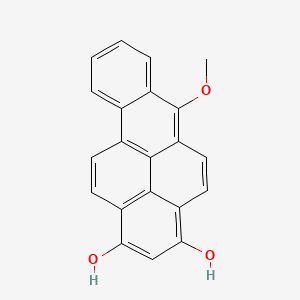
![N-Carbamoyl-2-cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)acetamide](/img/structure/B14457269.png)

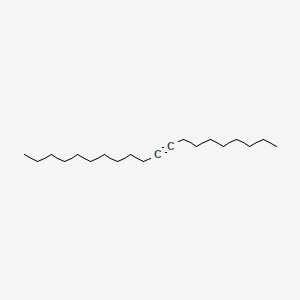
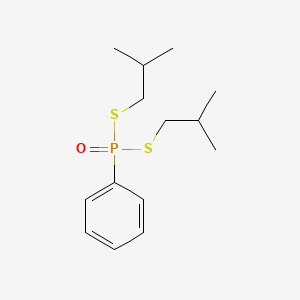
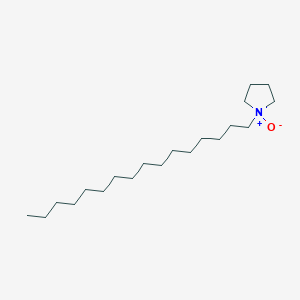

![N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine](/img/structure/B14457309.png)
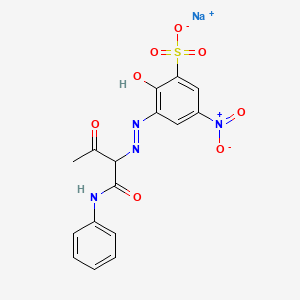
![5,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene](/img/structure/B14457326.png)
